molecular formula C23H31BrO3 B12549412 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid CAS No. 158182-78-6

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid

Cat. No.: B12549412
CAS No.: 158182-78-6
M. Wt: 435.4 g/mol
InChI Key: OPRGCPSNLIJMIG-UHFFFAOYSA-N
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Description

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid is a complex organic compound with the molecular formula C23H31BrO3 and a molecular weight of 435.394 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and multiple double and triple bonds

Preparation Methods

The synthesis of 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid typically involves multiple steps, including the formation of the triene and diynoic acid moieties. The synthetic routes often require specific reaction conditions such as controlled temperatures and the use of catalysts. Industrial production methods may involve the use of advanced techniques like flow chemistry to ensure high yield and purity .

Chemical Reactions Analysis

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

18-Bromo-16-hydroxytricosa-8,17,19-triene-4,6-diynoic acid can be compared with other similar compounds such as:

    8,17,19-Tricosatriene-4,6-diynoic acid: This compound lacks the bromine atom and hydroxyl group, making it less reactive in certain chemical reactions.

    16-Hydroxytricosa-8,17,19-triene-4,6-diynoic acid:

Properties

CAS No.

158182-78-6

Molecular Formula

C23H31BrO3

Molecular Weight

435.4 g/mol

IUPAC Name

18-bromo-16-hydroxytricosa-8,17,19-trien-4,6-diynoic acid

InChI

InChI=1S/C23H31BrO3/c1-2-3-14-17-21(24)20-22(25)18-15-12-10-8-6-4-5-7-9-11-13-16-19-23(26)27/h4-5,14,17,20,22,25H,2-3,6,8,10,12,15-16,18-19H2,1H3,(H,26,27)

InChI Key

OPRGCPSNLIJMIG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=CC(CCCCCCC=CC#CC#CCCC(=O)O)O)Br

Origin of Product

United States

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